H-Gly-DL-Val-DL-Asp-DL-Lys-DL-Ala-Gly-DL-Cys(1)-DL-Arg-DL-Tyr-DL-Met-DL-Phe-Gly-Gly-DL-Cys(2)-DL-Ser-DL-Val-DL-Asn-DL-Asp-DL-Asp-DL-Cys(3)-DL-Cys(1)-DL-Pro-DL-Arg-DL-Leu-Gly-DL-Cys(2)-DL-His-DL-Ser-DL-Leu-DL-Phe-DL-Ser-DL-Tyr-DL-Cys(3)-DL-Ala-DL-Trp-DL-Asp-DL-Leu-DL-xiThr-DL-Phe-DL-Ser-DL-Asp-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

SNX-482 is a peptide toxin isolated from the venom of the tarantula Hysterocrates gigas. It is known for its high-affinity blocking of R-type calcium channels (Cav2.3), and at higher concentrations, it can also block other calcium channels and sodium channels

Mechanism of Action

Target of Action

SNX-482, also known as H-Gly-DL-Val-DL-Asp-DL-Lys-DL-Ala-Gly-DL-Cys(1)-DL-Arg-DL-Tyr-DL-Met-DL-Phe-Gly-Gly-DL-Cys(2)-DL-Ser-DL-Val-DL-Asn-DL-Asp-DL-Asp-DL-Cys(3)-DL-Cys(1)-DL-Pro-DL-Arg-DL-Leu-Gly-DL-Cys(2)-DL-His-DL-Ser-DL-Leu-DL-Phe-DL-Ser-DL-Tyr-DL-Cys(3)-DL-Ala-DL-Trp-DL-Asp-DL-Leu-DL-xiThr-DL-Phe-DL-Ser-DL-Asp-OH, is a peptide toxin isolated from the venom of the tarantula Hysterocrates gigas. It primarily targets R-type Ca 2+ (Cav2.3) channels , acting as a high-affinity blocker . At higher concentrations, it can also block other Ca 2+ channels and Na + channels . Furthermore, it has been found to dramatically reduce the A-type potassium current in acutely dissociated dopamine neurons from mouse substantia nigra pars compacta .

Mode of Action

SNX-482 was initially identified as a selective, voltage-dependent inhibitor of Cav2.3 (a1E, R-type) channels . It inhibits native R-type Ca 2+ currents at weak nanomolar concentrations in rat neurohypophyseal nerve terminals . The compound needs to interact with a1E domains III and IV to play a role in the significant inhibition of R-type channel gating .

Biochemical Pathways

The biochemical pathways affected by SNX-482 are primarily related to the regulation of calcium and potassium ion flow across cell membranes. By blocking Cav2.3 channels, SNX-482 can inhibit the influx of calcium ions, which play crucial roles in various cellular processes, including neurotransmitter release . Additionally, by reducing A-type potassium current, SNX-482 can influence the repolarization phase of action potentials, potentially affecting neuronal excitability .

Result of Action

The primary result of SNX-482’s action is the inhibition of specific ion channels, leading to altered ion flow across cell membranes. This can have significant effects at the cellular level, potentially influencing neuronal excitability and neurotransmitter release . Some research has indicated that it inhibits neuronal responses in a neuropathic pain model, suggesting potential therapeutic applications .

Biochemical Analysis

Biochemical Properties

SNX 482 acts as a high-affinity blocker of R-type Ca 2+ (Cav2.3) channels . It inhibits native R-type Ca 2+ currents at weak nanomolar concentrations in rat neurohypophyseal nerve terminals . It does not influence R-type Ca 2+ currents at concentrations of 200–500 nM in several types of rat central neurons . At higher concentrations, it can also block other Ca 2+ channels and Na + channels .

Cellular Effects

SNX 482 has been found to dramatically reduce the A-type potassium current in acutely dissociated dopamine neurons from mouse substantia nigra pars compacta . This effect persisted even when calcium was replaced by cobalt, showing that it was not secondary to a reduction of calcium influx .

Molecular Mechanism

The compound was initially identified as a selective, voltage-dependent inhibitor of Cav2.3 (a1E, R-type) channels . SNX 482 needs to interact with a1E domains III and IV to play a role in the significant inhibition of R-type channel gating . Although SNX 482 is generally viewed as a selective inhibitor of Cav2.3 (a1E, R-type) channels, more recently it was shown that it can also inhibit L-type or P/Q type Ca 2+ channels and incompletely block Na + channels .

Preparation Methods

SNX-482 is typically isolated from the venom of the tarantula Hysterocrates gigas. The synthetic preparation of SNX-482 involves recombinant expression in Escherichia coli, followed by purification using high-performance liquid chromatography (HPLC) to achieve a purity of over 98% . The molecular formula of SNX-482 is C192H274N52O60S7, and it has a molecular weight of approximately 4495 Da .

Chemical Reactions Analysis

SNX-482 undergoes various chemical reactions, primarily involving its interaction with calcium channels. It acts as a high-affinity blocker of R-type calcium channels (Cav2.3) in a voltage-dependent manner . At higher concentrations, it can also inhibit L-type and P/Q-type calcium channels and incompletely block sodium channels . The major products formed from these reactions are the inhibited calcium and sodium channels, which result in reduced calcium and sodium ion flow.

Scientific Research Applications

SNX-482 has a wide range of scientific research applications, particularly in the fields of neuroscience and pain management. It has been used to elucidate the roles of calcium channels in neurotransmitter release and neuronal excitability . Additionally, SNX-482 has been shown to inhibit neuronal responses in neuropathic pain models, suggesting its potential use in reducing dorsal horn neuronal pain in neuropathic pain therapy . Furthermore, SNX-482 has been used to study the gating mechanisms of calcium channels and their role in various physiological processes .

Comparison with Similar Compounds

SNX-482 is homologous to other spider peptides such as grammatoxin S1A and hanatoxin . These peptides also target calcium channels but have different specificities and mechanisms of action. For example, hanatoxin targets voltage-gated potassium channels, while grammatoxin S1A targets calcium channels . The uniqueness of SNX-482 lies in its high affinity and selectivity for R-type calcium channels (Cav2.3), making it a valuable tool for studying these channels in various physiological and pathological conditions .

Properties

CAS No. |

203460-30-4 |

|---|---|

Molecular Formula |

C192H274N52O60S7 |

Molecular Weight |

4495 g/mol |

IUPAC Name |

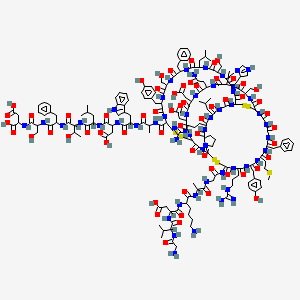

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(1R,7S,10S,13S,19R,24R,27S,30S,33S,36S,45R,48S,51S,54S,57S,60S,63R,68R,71S,74S,77S,80S,83S,86S)-24-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]propanoyl]amino]acetyl]amino]-54-(2-amino-2-oxoethyl)-36,77-dibenzyl-10,27-bis(3-carbamimidamidopropyl)-57,60-bis(carboxymethyl)-48,74,83-tris(hydroxymethyl)-30,71-bis[(4-hydroxyphenyl)methyl]-86-(1H-imidazol-4-ylmethyl)-7,80-bis(2-methylpropyl)-33-(2-methylsulfanylethyl)-3,6,9,12,18,25,28,31,34,37,40,43,46,49,52,55,58,61,70,73,76,79,82,85,88,93-hexacosaoxo-51-propan-2-yl-21,22,65,66,90,91-hexathia-2,5,8,11,17,26,29,32,35,38,41,44,47,50,53,56,59,62,69,72,75,78,81,84,87,94-hexacosazatetracyclo[43.43.4.219,63.013,17]tetranonacontane-68-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C192H274N52O60S7/c1-91(2)57-114-157(270)207-79-146(257)213-135-85-306-307-86-136-183(296)237-133(83-248)179(292)242-153(95(9)10)187(300)231-124(67-141(195)252)170(283)228-126(69-148(260)261)173(286)229-127(70-149(262)263)174(287)239-138(184(297)240-139(189(302)244-55-30-42-140(244)185(298)217-112(161(274)219-114)41-29-54-202-192(198)199)89-311-308-84-134(212-145(256)78-205-155(268)96(11)209-159(272)110(39-26-27-52-193)214-171(284)128(71-150(264)265)232-186(299)152(94(7)8)241-142(253)73-194)181(294)215-111(40-28-53-201-191(196)197)160(273)223-119(63-102-43-47-106(250)48-44-102)164(277)216-113(51-56-305-14)162(275)222-117(60-99-31-18-15-19-32-99)158(271)206-76-143(254)204-77-144(255)211-136)88-310-309-87-137(238-167(280)120(64-103-45-49-107(251)50-46-103)225-177(290)131(81-246)234-165(278)118(61-100-33-20-16-21-34-100)224-163(276)115(58-92(3)4)221-176(289)130(80-245)236-169(282)123(226-182(135)295)66-105-75-200-90-208-105)180(293)210-97(12)156(269)218-122(65-104-74-203-109-38-25-24-37-108(104)109)168(281)227-125(68-147(258)259)172(285)220-116(59-93(5)6)175(288)243-154(98(13)249)188(301)230-121(62-101-35-22-17-23-36-101)166(279)235-132(82-247)178(291)233-129(190(303)304)72-151(266)267/h15-25,31-38,43-50,74-75,90-98,110-140,152-154,203,245-251H,26-30,39-42,51-73,76-89,193-194H2,1-14H3,(H2,195,252)(H,200,208)(H,204,254)(H,205,268)(H,206,271)(H,207,270)(H,209,272)(H,210,293)(H,211,255)(H,212,256)(H,213,257)(H,214,284)(H,215,294)(H,216,277)(H,217,298)(H,218,269)(H,219,274)(H,220,285)(H,221,289)(H,222,275)(H,223,273)(H,224,276)(H,225,290)(H,226,295)(H,227,281)(H,228,283)(H,229,286)(H,230,301)(H,231,300)(H,232,299)(H,233,291)(H,234,278)(H,235,279)(H,236,282)(H,237,296)(H,238,280)(H,239,287)(H,240,297)(H,241,253)(H,242,292)(H,243,288)(H,258,259)(H,260,261)(H,262,263)(H,264,265)(H,266,267)(H,303,304)(H4,196,197,201)(H4,198,199,202)/t96-,97-,98+,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,152-,153-,154-/m0/s1 |

InChI Key |

NSUPRLHDCFNOKD-CICZDBDCSA-N |

SMILES |

CC(C)CC1C(=O)NCC(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC4=CNC=N4)CO)CC(C)C)CC5=CC=CC=C5)CO)CC6=CC=C(C=C6)O)C(=O)NC(C)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC9=CC=CC=C9)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)O)C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NCC(=O)N3)CC2=CC=CC=C2)CCSC)CC2=CC=C(C=C2)O)CCCNC(=N)N)NC(=O)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)CN)C(=O)N2CCCC2C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CC(=O)O)CC(=O)N)C(C)C)CO |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](C)NC(=O)[C@@H]4CSSC[C@H]5C(=O)N[C@H]6CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4)CC7=CC=C(C=C7)O)CO)CC8=CC=CC=C8)CC(C)C)CO)CC9=CNC=N9)NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]1CCCN1C6=O)CCCNC(=N)N)CC(C)C)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N5)CC(=O)O)CC(=O)O)CC(=O)N)C(C)C)CO)CC1=CC=CC=C1)CCSC)CC1=CC=C(C=C1)O)CCCNC(=N)N)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)CN)O |

Canonical SMILES |

CC(C)CC1C(=O)NCC(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC4=CNC=N4)CO)CC(C)C)CC5=CC=CC=C5)CO)CC6=CC=C(C=C6)O)C(=O)NC(C)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC9=CC=CC=C9)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)O)C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NCC(=O)N3)CC2=CC=CC=C2)CCSC)CC2=CC=C(C=C2)O)CCCNC(=N)N)NC(=O)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)CN)C(=O)N2CCCC2C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CC(=O)O)CC(=O)N)C(C)C)CO |

Purity |

>98% |

sequence |

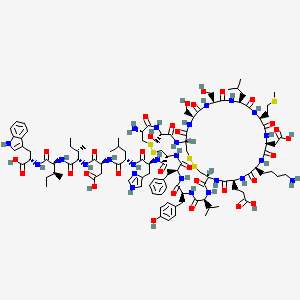

GVDKAGCRYMFGGCSVNDDCCPRLGCHSLFSYCAWDLTFSD(Disulfide bridge between Cys7 and Cys21, Cys14 and Cys26, Cys20 and Cys33) |

solubility |

Soluble in water |

source |

Synthetic |

storage |

-20°C |

Origin of Product |

United States |

Q1: What is the primary target of SNX-482?

A: SNX-482 is a selective antagonist of the CaV2.3 channel, a voltage-gated calcium channel that contributes to the R-type calcium current. [, , ]

Q2: How does SNX-482 interact with CaV2.3 channels?

A: SNX-482 inhibits CaV2.3 channels by binding to their voltage-sensing domains, ultimately preventing calcium influx into the cell. []

Q3: What are the downstream effects of SNX-482's interaction with CaV2.3 channels?

A3: Inhibiting CaV2.3 channels with SNX-482 can lead to various effects depending on the cell type and physiological context. Some notable effects include:

- Reduced Neurotransmitter Release: SNX-482 can inhibit neurotransmitter release, particularly in the hippocampus, thalamus, and neurohypophysis. [, , ]

- Altered Neuronal Activity: SNX-482 can modulate neuronal activity by affecting action potential firing patterns and synaptic plasticity. [, ]

- Modified Physiological Processes: SNX-482 has been shown to influence processes like hormone secretion, cerebral blood flow, and pain perception. [, , ]

Q4: What makes SNX-482 a useful tool in research?

A: The selectivity of SNX-482 for CaV2.3 channels makes it a valuable pharmacological tool for investigating the specific roles of these channels in various physiological and pathological processes. [, ]

Q5: What is the molecular formula and weight of SNX-482?

A5: SNX-482 has the molecular formula C185H274N50O59S6 and a molecular weight of 4145.7 g/mol.

Q6: Is there spectroscopic data available for SNX-482?

A: While specific spectroscopic data might be available in specialized databases, the provided research papers primarily focus on the functional characterization of SNX-482. []

Q7: Has the performance of SNX-482 been studied under various conditions?

A7: Research on SNX-482 primarily focuses on its biological activity. Information about its material compatibility and stability under diverse conditions is limited in the provided papers.

Q8: Does SNX-482 exhibit any catalytic properties?

A: SNX-482 primarily acts as an antagonist, binding to and inhibiting its target channel. There's no evidence suggesting it possesses catalytic properties. []

Q9: Have computational studies been conducted on SNX-482?

A: Yes, molecular dynamics simulations have been used to study the interaction of SNX-482 with cell membranes, providing insights into its binding mechanism. []

Q10: Are there any quantitative structure-activity relationship (QSAR) models available for SNX-482?

A10: The provided research doesn't explicitly mention QSAR models for SNX-482, but future research could explore this area.

Q11: How does the structure of SNX-482 relate to its activity?

A: While specific structure-activity relationship studies are not described in the provided papers, SNX-482 shares homology with other spider toxins like grammatoxin S1A and hanatoxin, which have distinct ion channel blocking selectivities. This suggests that subtle structural variations within this family of peptides can significantly influence their target specificity. []

Q12: What is known about the stability of SNX-482 under different conditions?

A12: The provided research primarily focuses on the biological activity of SNX-482, and information about its stability under various conditions or specific formulation strategies is limited.

Q13: Is there information available regarding the SHE (Safety, Health, and Environment) regulations for SNX-482?

A13: The research papers provided focus on the scientific aspects of SNX-482 and do not address SHE regulations.

Q14: What is known about the pharmacokinetic properties of SNX-482?

A: The research primarily utilizes SNX-482 in in vitro settings or through direct application to brain slices. Detailed information regarding its absorption, distribution, metabolism, and excretion (ADME) is limited. []

Q15: What types of in vitro studies have been conducted with SNX-482?

A15: SNX-482 has been extensively used in:

- Electrophysiology: Patch-clamp recordings on various cell types, including neurons and endocrine cells, have been used to characterize its effects on calcium currents. [, , , , , , ]

- Calcium Imaging: Studies have used calcium-sensitive dyes to monitor intracellular calcium changes in response to SNX-482, providing insights into its mechanism of action. [, , ]

- Cell Culture Models: SNX-482 has been utilized in cell culture systems to investigate its impact on cellular processes such as hormone secretion. [, ]

Q16: Has the in vivo efficacy of SNX-482 been investigated?

A16: While in vivo studies using SNX-482 are limited in the provided research, some studies have explored its effects in living organisms, including:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S,3R)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19R)-16-(2-amino-2-oxoethyl)-19-[[(2S)-2,6-diaminohexanoyl]amino]-7,13-bis[(1R)-1-hydroxyethyl]-10-methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]pentanediamide](/img/structure/B612347.png)